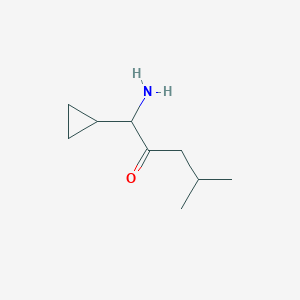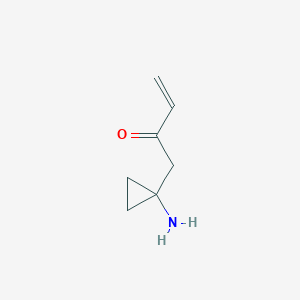
1-(1-Aminocyclopropyl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminocyclopropyl)but-3-en-2-one is a chemical compound with the molecular formula C7H11NO It is characterized by the presence of an aminocyclopropyl group attached to a butenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminocyclopropyl)but-3-en-2-one can be achieved through several methods. One common approach involves the catalytic (3 + 2) annulation of donor-acceptor aminocyclopropane monoesters with indoles . This method utilizes catalytic amounts of triethylsilyl triimide to convert tosyl-protected aminocyclopropyl esters into cycloadducts with high yields and diastereomeric ratios.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. Industrial production would likely involve the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(1-Aminocyclopropyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(1-Aminocyclopropyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclopropyl)but-3-en-2-one involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical processes. For example, it may interact with aminocyclopropane-1-carboxylate deaminase, leading to the conversion of 1-aminocyclopropane-1-carboxylate to ammonia and alpha-ketobutyrate .
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A disubstituted cyclic alpha-amino acid with a cyclopropane ring fused to the alpha carbon of the amino acid.
1-Aminocyclopropylphosphonate: An organic phosphonic acid with a cyclopropane ring and an amino group.
Uniqueness
1-(1-Aminocyclopropyl)but-3-en-2-one is unique due to its specific structural arrangement, which combines an aminocyclopropyl group with a butenone moiety
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-(1-aminocyclopropyl)but-3-en-2-one |
InChI |
InChI=1S/C7H11NO/c1-2-6(9)5-7(8)3-4-7/h2H,1,3-5,8H2 |
InChI Key |
ONTRUKLPIHZVSZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)CC1(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




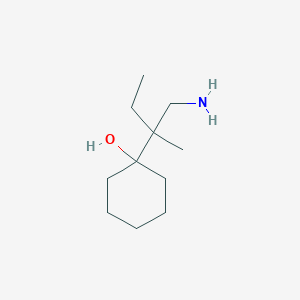
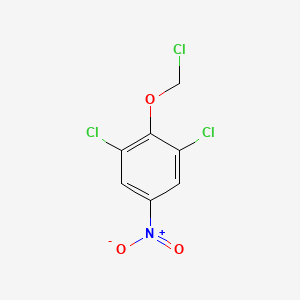
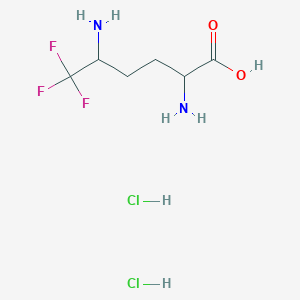

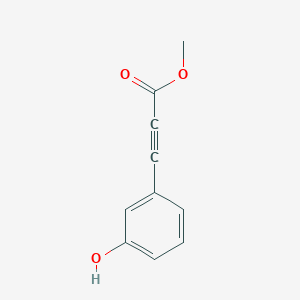
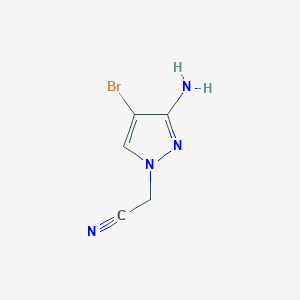
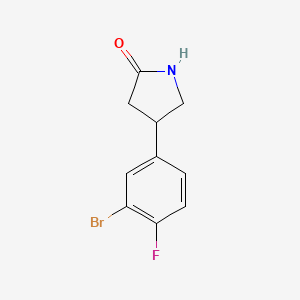
![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B13166638.png)
![2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13166644.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B13166646.png)
![(2E)-3-{3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid](/img/structure/B13166647.png)
